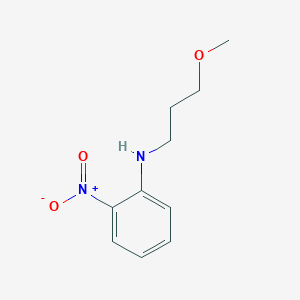![molecular formula C23H20ClN3O2S2 B2745768 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 931951-60-9](/img/structure/B2745768.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide” is a synthetic compound . It is a heterocyclic compound that contains a pyrimidine nucleus . The pyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Vibrational Spectroscopy and Structural Analysis
Research on compounds structurally related to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide has shown that vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, are valuable for characterizing their molecular structures. Studies employing density functional theory have provided insights into the equilibrium geometry, inter- and intra-molecular hydrogen bond dynamics, and harmonic vibrational wavenumbers of these molecules. Such investigations reveal the stereo-electronic interactions leading to stability, as confirmed by natural bond orbital analysis and substantiated by vibrational spectral analysis. Hirshfeld surface analysis has offered insights into intermolecular contacts within the crystal structure, enhancing understanding of the molecular interactions and stability of these compounds (Mary, Pradhan, & James, 2022).
Crystallographic Insights
Crystallographic studies of closely related compounds have illuminated the molecular conformation and interactions significant for the scientific understanding of the title compound. The folded conformation of molecules, with the pyrimidine ring inclined to the benzene ring, is a common structural feature. These studies provide a foundational understanding of molecular geometry and potential reactivity or interactions of similar compounds (Subasri et al., 2017).
Antitumor Activity and Chemical Synthesis
Investigations into the synthesis and antitumor activity of thieno[3,2-d]pyrimidine derivatives related to the title compound have demonstrated significant potential in cancer treatment. Novel synthesis methods have led to the creation of derivatives with marked antitumor activity against various human cancer cell lines. These studies highlight the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in oncology, underscoring the importance of chemical synthesis in developing new anticancer agents (Hafez & El-Gazzar, 2017).
QSAR Studies and Antibacterial Activity
Quantitative structure-activity relationship (QSAR) studies of compounds bearing structural similarities to the title compound have provided insights into their antibacterial activity. Such research indicates that specific structural and physicochemical parameters significantly influence the antibacterial efficacy of these molecules. QSAR studies help in understanding the relationship between chemical structure and biological activity, paving the way for the design of more effective antibacterial agents (Desai et al., 2008).
Future Directions
The future directions for research on this compound could involve further exploration of its therapeutic potentials, given that heterocyclic compounds have proven to be broadly and economically useful as therapeutic agents . Additionally, more research could be done to understand its mechanism of action and to determine its physical and chemical properties.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c24-17-8-10-18(11-9-17)27-22(29)21-19(12-14-30-21)26-23(27)31-15-20(28)25-13-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-12,14H,4,7,13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAZNCZCSNDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
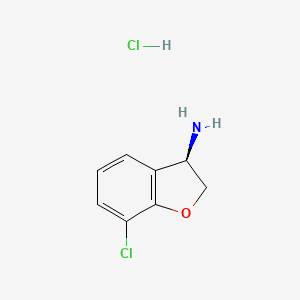
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)


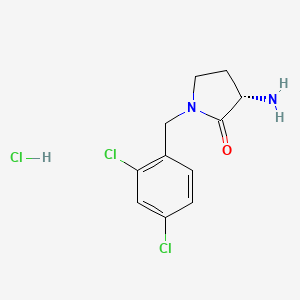

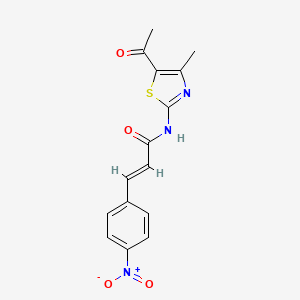
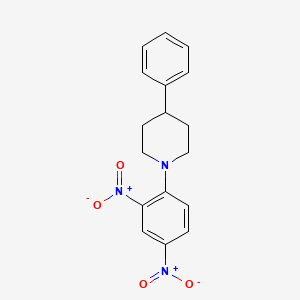
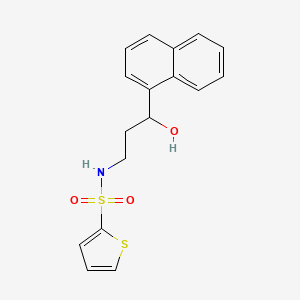
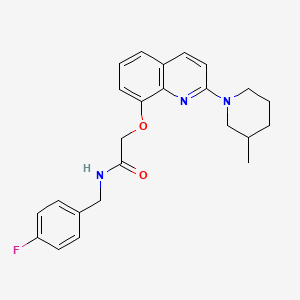
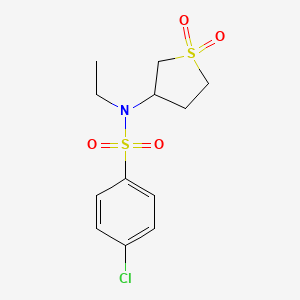
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)
